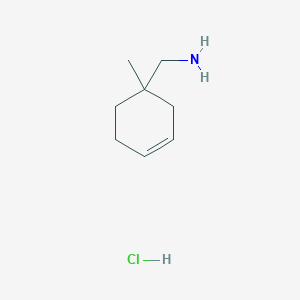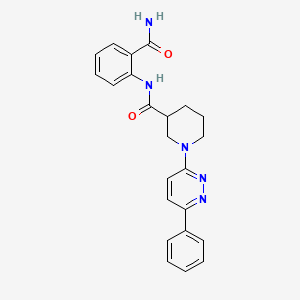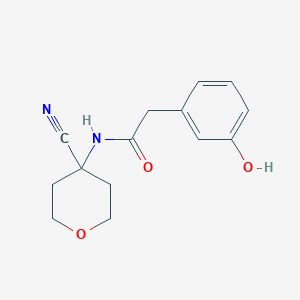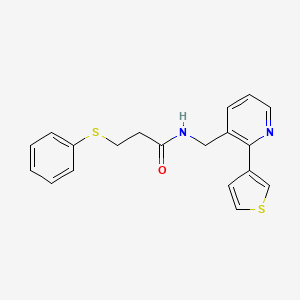
(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a methanamine group. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Methylation: The cyclohexene is then methylated using methyl iodide in the presence of a strong base such as sodium hydride.
Amination: The methylcyclohexene undergoes amination using ammonia or an amine source under high pressure and temperature to introduce the methanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalytic Hydrogenation: Using a palladium or platinum catalyst for the hydrogenation step.
Automated Methylation and Amination: Employing automated systems to control the methylation and amination reactions precisely.
Purification: Utilizing crystallization and recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry
(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is used to study the effects of amine-containing compounds on biological systems, including enzyme interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylcyclohex-3-en-1-yl)methanamine
- (1-Methylcyclohex-2-en-1-yl)methanamine
Comparison
(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the cyclohexene ring, which influences its reactivity and interaction with biological targets. Compared to (4-Methylcyclohex-3-en-1-yl)methanamine, the position of the methyl group and the double bond in this compound provides different steric and electronic properties, leading to distinct chemical behaviors and applications.
Properties
IUPAC Name |
(1-methylcyclohex-3-en-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRKWVNGUCUVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)
![2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile](/img/structure/B2840731.png)


![N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2840735.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2840738.png)

![2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2840741.png)


![ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)
![N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2840750.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)
